CEP-28122 ALK Enzyme Inhibition Potency: Quantitative Comparison with Crizotinib and Ceritinib
CEP-28122 demonstrates potent inhibition of recombinant ALK kinase activity in a time-resolved fluorescence (TRF) assay. Its IC50 value of 1.9 ± 0.5 nM [1] can be cross-compared to crizotinib's reported IC50 of 20 nM [2] and ceritinib's IC50 of 200 pM (0.2 nM) [3] under similar enzymatic assay conditions. This places CEP-28122 as an intermediate potency compound relative to these comparators.
| Evidence Dimension | ALK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.9 ± 0.5 nM |
| Comparator Or Baseline | Crizotinib: 20 nM; Ceritinib: 0.2 nM |
| Quantified Difference | CEP-28122 is approximately 10-fold more potent than crizotinib and approximately 10-fold less potent than ceritinib in enzymatic assays. |
| Conditions | In vitro enzyme-based time-resolved fluorescence (TRF) assays using recombinant ALK kinase activity. |
Why This Matters
Enzymatic potency provides a baseline for selecting appropriate inhibitor concentrations in biochemical and cell-based assays, directly influencing experimental design and interpretation.
- [1] Cheng M, Quail MR, Gingrich DE, Ott GR, Lu L, Wan W, Albom MS, Angeles TS, Aimone LD, Cristofani F, Machiorlatti R, Abele C, Ator MA, Dorsey BD, Inghirami G, Ruggeri BA. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers. Mol Cancer Ther. 2012 Mar;11(3):670-9. View Source
- [2] Cui JJ, Tran-Dubé M, Shen H, et al. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-MET kinase and ALK. J Med Chem. 2011;54(18):6342-63. View Source
- [3] Friboulet L, Li N, Katayama R, Lee CC, Gainor JF, Crystal AS, Michellys PY, Awad MM, Yanagitani N, Kim S, Pferdekamper AC, Li J, Kasibhatla S, Sun F, Sun X, Hua S, McNamara P, Mahmood S, Lockerman EL, Fujita N, Nishio M, Harris JL, Shaw AT, Engelman JA. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer. Cancer Discov. 2014;4(6):662-73. View Source
